molecular formula C20H31N3O4 B1365544 tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 33900-15-1

tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No. B1365544
CAS RN: 33900-15-1
M. Wt: 377.5 g/mol
InChI Key: LAKZMSJQUGGBBG-HOTGVXAUSA-N
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Description

The compound “tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Asymmetric Synthesis

    • This compound has been used in asymmetric Mannich reactions, a key method in organic chemistry for creating chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Yang, Pan, & List, 2009).
  • Diels-Alder Reaction and Heterocycle Formation

    • It serves as an intermediate in Diels-Alder reactions, a widely-used method for constructing complex organic structures, particularly in synthesizing heterocycles like furans (Padwa, Brodney, & Lynch, 2003).
  • Enantioselective Synthesis of Amino Acid Derivatives

    • The compound is pivotal in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. This application is significant in developing new pharmaceutical agents (Arvanitis et al., 1998).
  • Catalysis in Organic Synthesis

    • It is utilized in bioinspired catalytic processes, particularly in manganese complex-catalyzed epoxidation reactions. These reactions are important for synthesizing complex organic molecules (Qiu, Xia, & Sun, 2019).
  • Synthesis of Biologically Active Compounds

    • The compound is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an anticancer drug (Zhao, Guo, Lan, & Xu, 2017).
  • Structural Studies in Crystallography

    • It is used in crystallography to study molecular interactions, such as hydrogen and halogen bonds, which are key to understanding molecular structures and properties (Baillargeon et al., 2017).
  • Potential Anti-Malarial Agents

    • Certain derivatives of this compound have been identified as potential anti-malarial agents, highlighting its significance in medicinal chemistry (Cunico et al., 2009).
  • Study of Intermolecular Interactions

    • It has been used to understand the interplay of strong and weak hydrogen bonds in molecular structures, which is essential for designing drugs and materials (Das et al., 2016).
  • Metalation and Alkylation Studies

    • The compound has been explored for its ability to undergo metalation and subsequent reaction with electrophiles, an important reaction in organic synthesis (Sieburth, Somers, & O'hare, 1996).
  • Synthesis of Cyclopentane Derivatives

    • It is used in the synthesis of cyclopentane derivatives, which are valuable in the development of new pharmaceutical compounds (Davies et al., 2003).
  • Chiral Auxiliary Applications

properties

CAS RN

33900-15-1

Product Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-13(2)11-16(23-19(26)27-20(3,4)5)18(25)22-15(17(21)24)12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12H2,1-5H3,(H2,21,24)(H,22,25)(H,23,26)/t15-,16-/m0/s1

InChI Key

LAKZMSJQUGGBBG-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

sequence

LF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

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